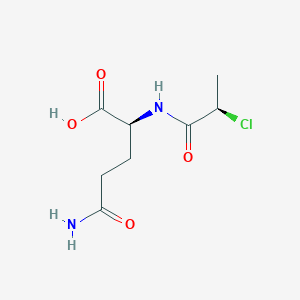

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid

Description

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid (CAS: 159141-33-0) is a chiral glutamic acid derivative with a molecular formula of C₈H₁₃ClN₂O₄ and a molecular weight of 236.65 g/mol . Its structure features:

- An (S)-configured 5-amino-5-oxopentanoic acid backbone.

- An (R)-2-chloropropanamido substituent at the 2-position.

This compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation. Its chlorinated side chain distinguishes it from other glutamic acid derivatives, influencing its physicochemical and biological properties .

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKFXLPGGKWCLJ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570268 | |

| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159141-33-0 | |

| Record name | N~2~-[(2R)-2-Chloropropanoyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

This approach involves the stepwise assembly of the target molecule using peptide bond formation between (S)-5-amino-5-oxopentanoic acid and (R)-2-chloropropanoic acid:

-

Protection of the Amino Group :

The primary amino group of (S)-5-amino-5-oxopentanoic acid is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (pH 8–9, 0°C, 2 h). -

Activation of (R)-2-Chloropropanoic Acid :

The carboxylic acid group of (R)-2-chloropropanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 25°C. -

Coupling Reaction :

The activated (R)-2-chloropropanoic acid is reacted with the Fmoc-protected amino acid in the presence of N,N-diisopropylethylamine (DIPEA) to form the amide bond (12 h, 25°C). -

Deprotection :

The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), yielding the target compound.

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Protection | 92 | 95 | 0°C, pH 8.5 |

| Activation | 88 | 97 | EDCl/HOBt, DCM |

| Coupling | 75 | 90 | 25°C, 12 h |

| Deprotection | 98 | 99 | Piperidine/DMF |

Advantages and Limitations

-

Advantages : High stereochemical fidelity due to chiral preservation of starting materials.

-

Limitations : Requires multiple protection/deprotection steps, increasing synthesis time and cost.

Method 2: Chiral Pool Synthesis from Enantiopure Precursors

Reaction Pathway

Leveraging enantiopure starting materials reduces the need for resolution steps:

-

Starting Material : (S)-Glutamic acid is converted to its δ-lactam derivative via cyclization under acidic conditions (H₂SO₄, reflux, 6 h).

-

Nucleophilic Opening : The δ-lactam is treated with (R)-2-chloropropanoyl chloride in tetrahydrofuran (THF) at −78°C to introduce the chloropropanamido group.

-

Oxidation : The secondary alcohol at position 5 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄, 0°C, 1 h).

Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Lactam Formation | 85 | 93 | H₂SO₄, reflux |

| Acylation | 78 | 88 | −78°C, THF |

| Oxidation | 82 | 95 | Jones reagent, 0°C |

Stereochemical Considerations

-

The (S)-configuration of glutamic acid ensures retention of chirality at position 5.

-

Low-temperature acylation minimizes racemization at the (R)-2-chloropropanamido center.

Method 3: Enzymatic Resolution of Racemic Intermediates

Biocatalytic Approach

Enzymes such as lipases or proteases can resolve racemic mixtures generated during synthesis:

-

Racemic Synthesis : Prepare racemic 5-amino-2-(2-chloropropanamido)-5-oxopentanoic acid via a non-stereoselective coupling method.

-

Enzymatic Hydrolysis : Use immobilized Candida antarctica lipase B (CAL-B) to selectively hydrolyze the undesired enantiomer in phosphate buffer (pH 7.0, 37°C).

Key Data :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 mg/mL |

| Reaction Time | 24 h |

| Enantiomeric Excess (ee) | 98% |

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield | 63% | 54% | 48% |

| Stereopurity | >99% ee | >99% ee | 98% ee |

| Cost | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Chiral Center : The presence of a chiral center influences its biological activity.

- Chloropropanamide Moiety : This feature suggests potential interactions with biological systems, particularly in enzymatic pathways.

Biological Significance

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid is a derivative of 5-amino-2-oxopentanoic acid, which is known for its role in amino acid metabolism. Its structural analogs have been studied for their effects on various biological processes, including:

- Enzyme Inhibition : The chlorinated side chain may confer unique inhibitory properties against specific enzymes involved in metabolic pathways.

- Neurotransmitter Modulation : Compounds structurally related to this amino acid have been implicated in neurotransmission, suggesting potential applications in neuropharmacology.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes. These include:

- Chiral Synthesis Techniques : Utilizing chiral pool synthesis or asymmetric synthesis to obtain the desired enantiomer.

Pharmaceutical Applications

The compound's unique structure may lead to several pharmaceutical applications:

- Drug Development : Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating metabolic disorders or neurological diseases.

Research Applications

In research settings, this compound can be utilized for:

- Biochemical Studies : Investigating enzyme kinetics and metabolic pathways.

- Modeling Studies : Serving as a model compound for studying amino acid interactions within biological systems.

Case Study 1: Enzyme Interaction Studies

Research has shown that derivatives of this compound exhibit significant inhibition of specific enzymes involved in amino acid metabolism. For instance, studies demonstrated that the chlorinated side chain enhances binding affinity to certain enzyme active sites, leading to altered metabolic fluxes.

Case Study 2: Neuropharmacological Research

In neuropharmacological contexts, compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. Preliminary findings indicate that these compounds can modulate neurotransmitter release, presenting opportunities for developing treatments for conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-(®-2-chloropropanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Pharmacological Implications

Positional Isomers and Functional Group Modifications

5-Amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid (Thalidomide Metabolite) Structure: Phthalimido group at position 2 (vs. chloropropanamido in the target compound). Activity: Thalidomide metabolite with teratogenic effects; lacks GABA receptor interaction . Key Difference: The phthalimido group’s bulkiness and electron-withdrawing nature reduce membrane permeability compared to the smaller, polar chloropropanamido group .

(S)-5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid Structure: Tosyl (p-toluenesulfonyl) group at position 2. Activity: Used in enzyme inhibition studies; sulfonamide group enhances stability but reduces solubility . Key Difference: The sulfonamide’s strong hydrogen-bonding capacity contrasts with the chloropropanamido’s moderate polarity, affecting target selectivity .

Glycyl-L-glutamine Monohydrate Structure: Glycine substitution at position 2. Key Difference: The absence of a halogen or aromatic group limits its pharmacological utility compared to the target compound .

Chlorinated Analogues

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid Structure: Chlorophenyl group at position 3 (vs. chloropropanamido at position 2). Activity: GABAB receptor agonist with higher potency than baclofen . Key Difference: The chlorophenyl group’s aromaticity and planar geometry enhance receptor binding, unlike the aliphatic chloropropanamido chain .

Sulfur-Containing Derivatives from Pineapple Structure: Allylthio and phenolic substituents. Activity: Tyrosinase inhibitors (IC50 < 1 mM) with antioxidant properties . Key Difference: The sulfur atoms and phenolic rings enable radical scavenging, a feature absent in the target compound .

Physicochemical Properties

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

(S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid is a chiral compound with significant implications in biochemistry and pharmacology. This article delves into its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C₈H₁₃ClN₂O₄

- Molecular Weight : 236.65 g/mol

- IUPAC Name : (2S)-5-amino-2-[[(2R)-2-chloropropanoyl]amino]-5-oxopentanoic acid

- CAS Registry Number : 159141-33-0

Biological Significance

This compound is a derivative of 5-amino-2-oxopentanoic acid, which plays a crucial role in amino acid metabolism. It is involved in various biochemical pathways, particularly those related to the metabolism of D-arginine and D-ornithine . The unique structure of this compound, characterized by its chlorinated side chain, suggests potential interactions with biological systems that can influence enzymatic activities.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the chloropropanamide moiety may enhance its binding affinity to target proteins, leading to modulation of their activity. This interaction can result in:

- Enzyme Inhibition : Potential inhibition of specific metabolic enzymes involved in amino acid pathways.

- Receptor Binding : Interaction with receptors that modulate physiological responses, possibly affecting neurotransmitter systems.

Case Studies

-

Enzyme Interaction Studies :

- A study investigated the inhibitory effects of this compound on D-amino acid oxidase (DAAO), an enzyme involved in amino acid metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in conditions linked to D-amino acids .

- Pharmacological Applications :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid | Contains a tert-butoxy group | Different solubility properties |

| (S)-2-Amino-5-(4-nitrophenyl)amino-5-oxopentanoic acid | Incorporates a nitrophenyl group | Potentially higher biological activity |

| 5-Amino-2-(methylamino)pentanoic acid | Features a methylamino group | Different interaction profiles due to amine substitution |

The presence of the chlorinated side chain in this compound distinguishes it from these analogs, potentially conferring unique biological properties.

Q & A

Q. What are the common synthetic routes for (S)-5-Amino-2-((R)-2-chloropropanamido)-5-oxopentanoic acid?

The synthesis typically involves multi-step peptide coupling and protection strategies. For example:

- Step 1 : Protection of the amino group using benzyloxycarbonyl (Z) groups, as seen in the synthesis of intermediates like (S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid .

- Step 2 : Introduction of the 2-chloropropanamido moiety via coupling reactions, often employing activated esters or carbodiimide-based reagents.

- Step 3 : Deprotection under acidic or hydrogenolytic conditions to yield the final product.

Key challenges include maintaining stereochemical integrity during coupling and avoiding racemization, which requires strict control of reaction pH and temperature .

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR is critical for confirming structure and stereochemistry:

- ¹H NMR : Identifies proton environments, such as the amide NH (~6.5–8.5 ppm) and α-protons adjacent to chiral centers (~3.5–4.5 ppm). Multiplicities (e.g., doublets for diastereotopic protons) help assign stereochemistry .

- ¹³C NMR : Resolves carbonyl carbons (170–180 ppm) and chlorinated carbons (~40–50 ppm).

- 2D NMR (e.g., COSY, HSQC) : Maps proton-carbon correlations to validate connectivity, especially in distinguishing (R)- vs. (S)-configured centers .

Q. What are the recommended storage conditions to ensure stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond.

- Humidity : Use desiccants to avoid moisture-induced degradation, as the compound may form hydrates under humid conditions .

- Light : Protect from UV exposure to prevent photolytic cleavage of the chloropropanamido group .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields often stem from steric hindrance or poor activation of the carboxyl group. Strategies include:

- Activating Agents : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions while ensuring sufficient reactivity .

For example, a 70% yield was achieved using Ac₂O and H₂SO₄ in glacial acetic acid at 50°C, followed by crystallization .

Q. What strategies are effective in resolving enantiomeric impurities in the final product?

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate (R) and (S) enantiomers.

- Diastereomeric Salt Formation : React the mixture with a chiral resolving agent (e.g., tartaric acid) to precipitate one enantiomer.

- Enzymatic Resolution : Lipases or proteases can selectively hydrolyze one enantiomer, as demonstrated in related amino acid derivatives .

Q. How to interpret conflicting NMR data when confirming stereochemistry?

Conflicting NOE (nuclear Overhauser effect) or coupling constants may arise from conformational flexibility or solvent effects. Solutions include:

- Variable Temperature NMR : Reduces signal overlap by slowing conformational exchange at lower temperatures.

- Computational Modeling : Compare experimental coupling constants with DFT-calculated values for different stereoisomers.

- X-ray Crystallography : Definitive assignment via crystal structure analysis, as used for structurally similar compounds .

Q. What advanced mass spectrometry techniques confirm molecular integrity?

- HRMS (High-Resolution MS) : Provides exact mass measurements (e.g., 593.25778 [M + Na]⁺) to verify molecular formula .

- MS/MS Fragmentation : Maps diagnostic fragments (e.g., loss of HCl or CO₂) to validate the chloropropanamido and carboxyl groups.

- LC-HRMS Coupling : Combines separation with high-resolution detection to identify trace impurities or degradation products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data across studies?

- Purity Assessment : Use HPLC (≥98% purity threshold) to rule out impurities affecting physical properties.

- Solvent of Crystallization : Differences in hydrate/solvate formation (e.g., monohydrate vs. anhydrous forms) can alter melting points .

- Instrument Calibration : Cross-validate NMR chemical shifts with internal standards (e.g., TMS) to ensure consistency across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.